2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane
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Overview
Description
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane is an organosilicon compound with the molecular formula C9H20O3Si. This compound is characterized by a dioxasilinane ring structure, which includes silicon, oxygen, and carbon atoms. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane typically involves the reaction of trimethylsilyl chloride with propylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxasilinane ring. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures (25-40°C) and neutral to slightly acidic pH.
Reduction: Lithium aluminum hydride; reaction conditions include low temperatures (-10 to 0°C) and anhydrous solvents.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted dioxasilinanes depending on the nucleophile used.
Scientific Research Applications
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the study of silicon-based biocompatible materials and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings, as well as in the development of advanced materials for electronics
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane involves its ability to form stable silicon-oxygen bonds. This property allows it to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions. The compound can also participate in catalytic cycles, facilitating the formation and breaking of chemical bonds in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane
- 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
- 1,3,5-Trimethyl-2-(prop-2-yn-1-yloxy)benzene
Uniqueness
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane is unique due to its propoxy group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical properties, such as in the synthesis of silicon-based materials and in catalytic processes .
Properties
CAS No. |
84566-28-9 |
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Molecular Formula |
C9H20O3Si |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
2,5,5-trimethyl-2-propoxy-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O3Si/c1-5-6-10-13(4)11-7-9(2,3)8-12-13/h5-8H2,1-4H3 |
InChI Key |
UBODCZMVKPJBLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si]1(OCC(CO1)(C)C)C |
Origin of Product |
United States |
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